molecular formula C26H29NO3 B13823131 Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester

Cat. No.: B13823131
M. Wt: 403.5 g/mol
InChI Key: CMZNZNSAXHGUBS-UIOOFZCWSA-N
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Description

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

[(2R,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] acetate

InChI

InChI=1S/C26H29NO3/c1-21(28)30-20-26(29)25(17-22-11-5-2-6-12-22)27(18-23-13-7-3-8-14-23)19-24-15-9-4-10-16-24/h2-16,25-26,29H,17-20H2,1H3/t25-,26-/m0/s1

InChI Key

CMZNZNSAXHGUBS-UIOOFZCWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]([C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Canonical SMILES

CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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